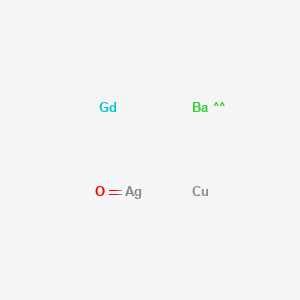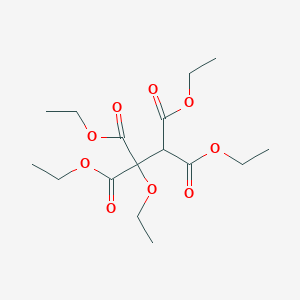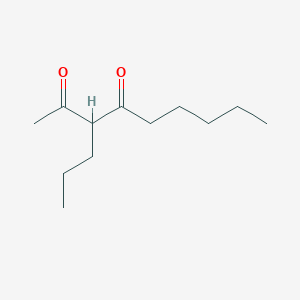silane CAS No. 120651-33-4](/img/structure/B14291945.png)
[(2-Ethynylphenyl)ethynyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethynylphenyl)ethynylsilane is an organosilicon compound with the molecular formula C13H14Si. This compound features a trimethylsilyl group attached to an ethynylphenyl group through an ethynyl linkage. It is known for its applications in organic synthesis and material science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylphenyl)ethynylsilane typically involves the Sonogashira coupling reaction. This reaction is carried out between an aryl halide and an ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of (2-Ethynylphenyl)ethynylsilane follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethynylphenyl)ethynylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
(2-Ethynylphenyl)ethynylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (2-Ethynylphenyl)ethynylsilane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the phenyl group.
Phenylethynyltrimethylsilane: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
(2-Ethynylphenyl)ethynylsilane is unique due to the presence of both ethynyl and phenyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis and material science.
Propriétés
Numéro CAS |
120651-33-4 |
|---|---|
Formule moléculaire |
C13H14Si |
Poids moléculaire |
198.33 g/mol |
Nom IUPAC |
2-(2-ethynylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H14Si/c1-5-12-8-6-7-9-13(12)10-11-14(2,3)4/h1,6-9H,2-4H3 |
Clé InChI |
RPEJVQZJWVMRST-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=CC=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



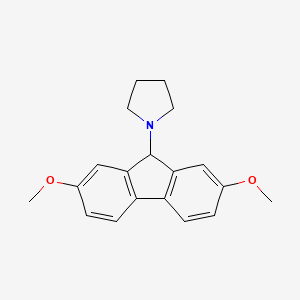
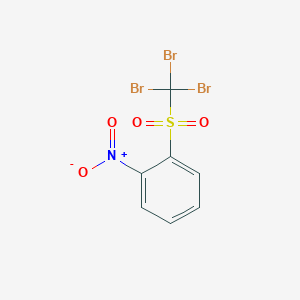
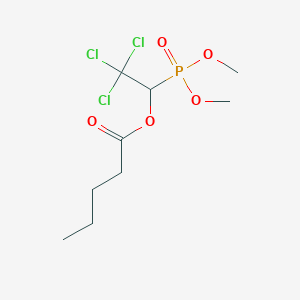
silane](/img/structure/B14291895.png)

![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
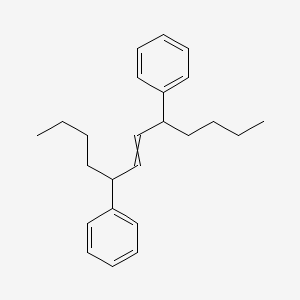

![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)

